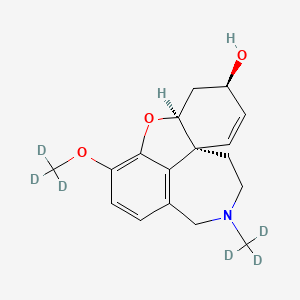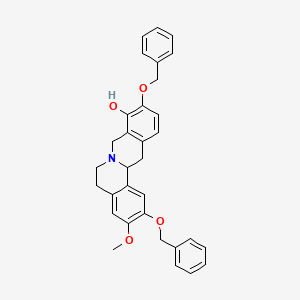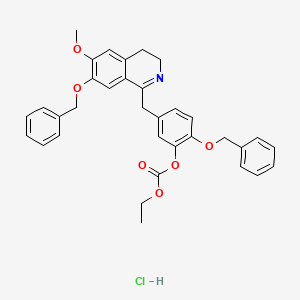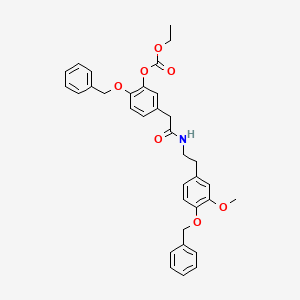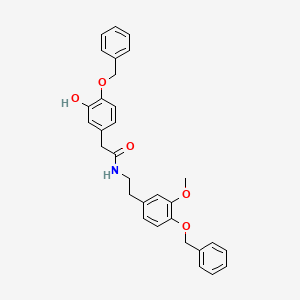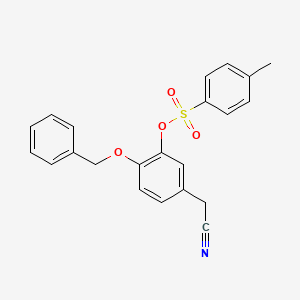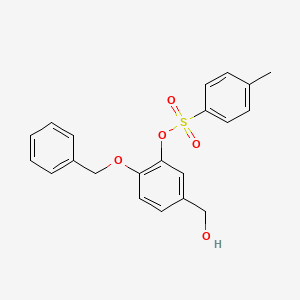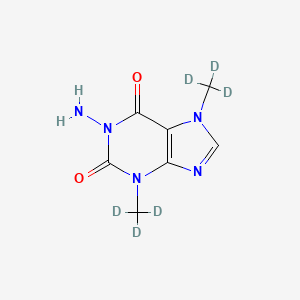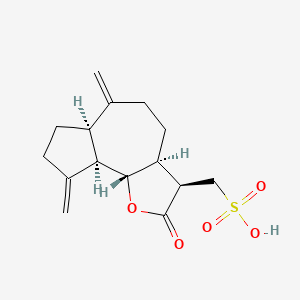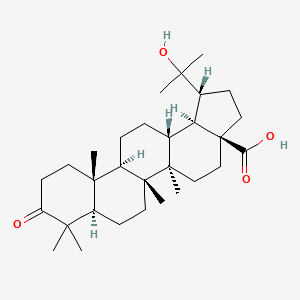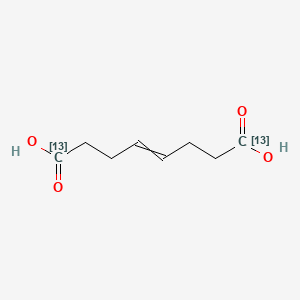
Marbofloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marbofloxacin-d8 is a deuterium-labeled derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Marbofloxacin. Marbofloxacin itself is known for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Marbofloxacin-d8 involves the incorporation of deuterium atoms into the Marbofloxacin molecule. One common method includes the reaction of a deuterated precursor with phenylmethane, triethylamine, and N-methylpiperazine. The reaction is typically carried out by heating the mixture for 8-12 hours, followed by cooling, and then reacting with potassium hydroxide at elevated temperatures (60-90°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure high yield and purity of the final product. The process may also include additional purification steps such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Marbofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Marbofloxacin-d8 is extensively used in scientific research for various applications:
Chemistry: Used as an internal standard in mass spectrometry to quantify Marbofloxacin levels in biological samples.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Marbofloxacin in different organisms.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Marbofloxacin in treating bacterial infections.
Mechanism of Action
Marbofloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the normal cellular processes of bacteria, leading to the inhibition of bacterial growth and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Ofloxacin: Similar to Marbofloxacin but with different pharmacokinetic and pharmacodynamic profiles.
Uniqueness: Marbofloxacin-d8 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into its metabolism and distribution .
Properties
CAS No. |
1185053-37-5 |
|---|---|
Molecular Formula |
C17H19FN4O4 |
Molecular Weight |
370.41 |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
InChI Key |
BPFYOAJNDMUVBL-SQUIKQQTSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |
Synonyms |
9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid; Marbocyl-d8; Zeniquin-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



